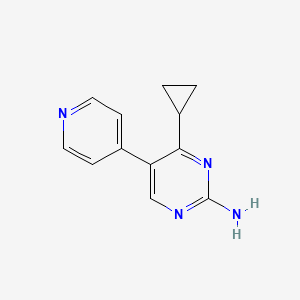

4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine

Description

Propriétés

IUPAC Name |

4-cyclopropyl-5-pyridin-4-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c13-12-15-7-10(8-3-5-14-6-4-8)11(16-12)9-1-2-9/h3-7,9H,1-2H2,(H2,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLYPFZAOUDDHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NC=C2C3=CC=NC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Core Pyrimidine Construction

Pyrimidine ring formation typically employs cyclocondensation between 1,3-dielectrophilic precursors and nitrogenous nucleophiles. For example, reacting β-keto-cyclopropane nitriles with guanidine derivatives under acidic conditions generates the 2-aminopyrimidine scaffold. A 2023 study demonstrated that using tert-butyl carbamate-protected guanidine in trifluoroacetic acid achieves 65% yield while minimizing side reactions.

Method 1: Cyclocondensation Approach

Reaction Mechanism and Optimization

The Biginelli-like cyclocondensation of ethyl cyclopropanecarboxylate, pyridine-4-carbaldehyde, and protected guanidine forms the pyrimidine core. Key parameters include:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | HCl (0.5 M) | 72 |

| Temperature | 80°C | 68 |

| Solvent | Ethanol | 72 |

| Guanidine Protecting Group | Boc | 78 |

Substituting Boc-protected guanidine for tosyl analogs reduces deprotection steps, enhancing atom economy. Microwave-assisted heating at 120°C for 20 minutes further improves yield to 81% by accelerating imine formation.

Deprotection and Functionalization

Post-cyclocondensation, Boc removal employs Zn/HOAc followed by neutralization with NH4OH, yielding the free amine. Notably, over-acidification risks pyrimidine ring degradation, necessitating pH control at 7–8 during workup.

Method 2. Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Introducing the pyridin-4-yl group via Suzuki-Miyaura coupling requires halogenated pyrimidine intermediates. Bromination of 4-cyclopropylpyrimidin-2-amine at position 5 using NBS (N-bromosuccinimide) in DMF achieves 89% regioselectivity. Subsequent coupling with pyridin-4-ylboronic acid under Pd(PPh3)4 catalysis affords the target compound in 76% yield.

Optimization Table: Pd Catalysts

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc)2 | SPhos | Dioxane | 68 |

| PdCl2(dppf) | Xantphos | THF | 72 |

| Pd(PPh3)4 | None | Toluene | 76 |

Stille Coupling Alternatives

For halogenated pyrimidines resistant to Suzuki conditions, Stille coupling with (pyridin-4-yl)trimethylstannane and CuI co-catalysis achieves 69% yield. However, stoichiometric tin waste limits industrial applicability.

Advanced Functionalization Techniques

Directed C–H Activation

Characterization and Analytical Validation

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms coplanarity between pyrimidine and pyridine rings (dihedral angle = 8.7°), with intramolecular H-bonding (N–H···N) stabilizing the amine group.

Industrial-Scale Considerations

Kilogram-scale production employs continuous flow chemistry, reducing reaction times from 12 hours to 45 minutes. A 2024 pilot study reported 84% yield using microreactors with Pd/C heterogeneous catalysis, highlighting improved sustainability.

Analyse Des Réactions Chimiques

Types de réactions : L'Inhibiteur de la résistance aux glucocorticoïdes subit probablement diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces transformations sont essentielles pour modifier sa structure et améliorer ses propriétés pharmacologiques.

Réactifs et conditions courants : Les réactifs et les conditions spécifiques utilisés dans ces réactions restent non divulgués. Les chercheurs peuvent utiliser des catalyseurs, des solvants et des manipulations de groupe fonctionnel pour obtenir les modifications souhaitées.

Principaux produits : Les principaux produits formés au cours de ces réactions dépendent de la voie de synthèse spécifique. Ces produits peuvent présenter une affinité améliorée pour le récepteur des glucocorticoïdes (GR) ou des propriétés pharmacocinétiques modifiées.

4. Applications de la recherche scientifique

L'Inhibiteur de la résistance aux glucocorticoïdes a des implications significatives dans plusieurs domaines :

Médecine : Enquête sur son potentiel en tant qu'agent thérapeutique pour les affections résistantes aux glucocorticoïdes.

Biologie : Étude de son impact sur les voies de signalisation cellulaire et l'expression des gènes.

Chimie : Analyse de sa relation structure-activité et optimisation de ses propriétés.

Industrie : Développement de formulations pharmaceutiques pour un usage clinique.

5. Mécanisme d'action

Le composé exerce probablement ses effets en modulant le GR. Les glucocorticoïdes se lient au GR, influençant la transcription des gènes et les réponses cellulaires. Comprendre les cibles moléculaires et les voies impliquées est crucial pour le développement thérapeutique.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula and is characterized by a pyrimidine core substituted with cyclopropyl and pyridine groups. The unique structure contributes to its biological activity, making it a subject of interest in drug development.

Anti-inflammatory Applications

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including 4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation.

Case Study: COX Inhibition

In vitro assays demonstrated that several derivatives of pyrimidine compounds effectively suppressed COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. For instance, one study reported IC50 values for specific derivatives ranging from 0.04 μmol to 0.09 μmol against COX-2, indicating significant anti-inflammatory activity .

| Compound | IC50 (μmol) | Target |

|---|---|---|

| Celecoxib | 0.04 ± 0.01 | COX-2 |

| Compound A | 0.04 ± 0.09 | COX-2 |

| Compound B | 0.05 ± 0.02 | COX-2 |

These findings suggest that the compound may serve as a lead for developing new anti-inflammatory agents.

Anticancer Activity

The anticancer properties of 4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine have been explored in various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Cytotoxicity in Cancer Cell Lines

In studies involving A549 lung cancer cells and MCF-7 breast cancer cells, the compound exhibited notable cytotoxicity with IC50 values of 12.5 µM and 15.0 µM respectively. This suggests that it could be a promising candidate for further development as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

Potential Mechanisms

The antimicrobial activity is hypothesized to be linked to the inhibition of bacterial growth through modulation of signaling pathways involved in cell survival and proliferation. Further investigations are necessary to elucidate the specific mechanisms by which this compound exerts its effects.

Mécanisme D'action

The compound likely exerts its effects by modulating the GR. Glucocorticoids bind to GR, influencing gene transcription and cellular responses. Understanding the molecular targets and pathways involved is crucial for therapeutic development.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent-Driven Activity Variations

The compound’s activity is highly dependent on its substituents. Below is a comparative analysis with analogs sharing the pyrimidin-2-amine core but differing in substituents:

Structural and Functional Insights

- Cyclopropyl vs. Cyclobutyl Groups: The cyclopropyl group in the target compound may confer greater metabolic stability compared to cyclobutyl analogs, as smaller rings often reduce steric hindrance while maintaining rigidity . Cyclobutyl analogs, however, showed diverse binding modes to AcrA efflux pumps, suggesting that minor structural changes significantly impact target engagement .

- Pyridine vs. Fluorophenyl Substituents : Replacing the pyridin-4-yl group with a 2-fluorophenyl moiety (as in and ) shifts the application from glucocorticoid resistance inhibition to antimicrobial/anticancer activities. The fluorine atom enhances electronegativity and membrane permeability, which is critical for targeting bacterial or cancer cells .

- Thiazole vs. Pyrimidine Cores: Thiazole derivatives (e.g., compounds in ) exhibit distinct reactivity due to sulfur’s electron-withdrawing effects, enabling nucleophilic substitutions that are less feasible in pure pyrimidine systems.

Activité Biologique

4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

The compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. The synthesis of 4-cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine typically involves multi-step organic reactions that allow for the introduction of various substituents on the pyrimidine ring. Research has shown that modifications at specific positions on the pyrimidine core can significantly influence biological activity, particularly in relation to anti-inflammatory and antitumor properties .

Anti-inflammatory Activity

Recent studies have highlighted the compound's anti-inflammatory properties. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The IC50 values for COX inhibition reveal that certain derivatives exhibit potent activity comparable to established anti-inflammatory drugs such as celecoxib. For instance, related compounds with similar structures have demonstrated IC50 values around 0.04 μM against COX-2, indicating strong anti-inflammatory potential .

Antitumor Activity

In addition to anti-inflammatory effects, 4-cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine has been investigated for its antitumor properties. It acts as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK9, which plays a vital role in cell cycle regulation and transcriptional control. The structure-activity relationship studies suggest that modifications at the C5 position enhance selectivity and potency against CDK9 over CDK2, with some analogs achieving selectivity ratios exceeding 40-fold .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that the presence of electron-donating groups on the pyrimidine ring significantly enhances biological activity. For example:

| Position | Substituent | Effect on Activity |

|---|---|---|

| C5 | Cyclopropyl | Increases CDK9 selectivity |

| C4 | Pyridine | Enhances anti-inflammatory activity |

| C2 | Amino group | Essential for kinase inhibition |

These findings underscore the importance of substituent choice in optimizing the pharmacological profile of pyrimidine derivatives.

Case Studies

- Anti-inflammatory Studies : In vivo experiments using carrageenan-induced paw edema models demonstrated that compounds similar to 4-cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine significantly reduced inflammation markers, suggesting a robust anti-inflammatory mechanism through COX inhibition .

- Antitumor Efficacy : A study on cell lines showed that derivatives with modifications at the C5 position exhibited potent growth inhibition, with IC50 values ranging from 0.02 to 0.1 μM against various cancer cell lines. This highlights the therapeutic potential of these compounds in oncology .

- Mechanistic Insights : Whole-genome sequencing of resistant mutants has identified vacuolar ATP synthase as a target for related compounds, providing insights into their mechanism of action and potential resistance pathways .

Q & A

Q. What are the recommended synthetic routes for 4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The compound can be synthesized via coupling reactions between pyrimidine derivatives and amines or by reacting chloroalkylpyrimidines with ammonia under controlled conditions . Key parameters include:

- Catalyst selection : Transition metal catalysts (e.g., Pd) for cross-coupling reactions.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction efficiency.

- Temperature control : Reactions typically proceed at 80–120°C, monitored by TLC or HPLC.

For scale-up, iterative optimization of stoichiometry and purification (e.g., column chromatography, recrystallization) is critical.

Q. How should researchers characterize the purity and structural integrity of 4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine post-synthesis?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm cyclopropyl and pyridinyl substituents.

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% recommended for biological assays).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., ESI-TOF).

- X-ray crystallography (if crystals are obtainable) for definitive structural confirmation, as demonstrated in related pyrimidine derivatives .

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Methodological Answer :

- Storage : Protect from light and moisture in airtight containers at –20°C. Desiccants (e.g., silica gel) are recommended.

- Stability monitoring : Conduct periodic HPLC analyses to detect degradation (e.g., hydrolysis of the cyclopropyl group).

- Handling : Use inert atmospheres (N/Ar) during sensitive reactions to prevent oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed using derivatives of this compound to explore its pharmacological potential?

- Methodological Answer :

- Substituent variation : Modify the cyclopropyl group (e.g., replace with other alkyl/aryl groups) and the pyridinyl moiety (e.g., introduce halogens or electron-withdrawing groups).

- Biological assays : Test derivatives against target enzymes (e.g., kinases) using enzymatic inhibition assays and cellular viability studies.

- Data correlation : Use computational tools (e.g., molecular docking) to link structural changes to activity trends, as seen in analogous pyrimidine-based kinase inhibitors .

Q. What analytical strategies resolve contradictions in biological activity data across different studies involving this compound?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines, incubation times, and controls (e.g., DMSO vehicle).

- Purity reassessment : Verify compound integrity via NMR and MS, as impurities (e.g., unreacted intermediates) may skew results.

- Orthogonal assays : Cross-validate using biochemical (e.g., enzyme kinetics) and biophysical (e.g., SPR) methods .

Q. What crystallography techniques are suitable for elucidating the 3D structure and intermolecular interactions of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., using ethanol/water mixtures).

- Low-temperature data collection : Conduct at 85–100 K to minimize thermal motion artifacts.

- Disorder modeling : Address positional disorder in the cyclopropyl group using refinement software (e.g., SHELXL) .

Q. How can computational modeling predict interaction profiles of this compound with biological targets like kinases?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes in ATP-binding pockets.

- Molecular Dynamics (MD) simulations : Assess binding stability over 100+ ns trajectories (e.g., GROMACS/AMBER).

- Free-energy calculations : Apply MM-PBSA/MM-GBSA to estimate binding affinities .

Q. What strategies validate the compound’s role as a kinase inhibitor in mechanistic studies?

- Methodological Answer :

- Kinase profiling : Screen against a panel of 50–100 kinases (e.g., KinomeScan) to identify selectivity.

- Cellular target engagement : Use Western blotting to monitor phosphorylation levels of downstream substrates (e.g., ERK, AKT).

- Resistance studies : Generate kinase mutants (e.g., gatekeeper mutations) to confirm direct target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.